EBI2/GPR183 Antagonism: Lauroyl Tryptamine vs. Synthetic Antagonists NIBR51 and NIBR189
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide (lauroyl tryptamine) acts as a functional antagonist at the immunomodulatory receptor EBI2/GPR183 with a half-maximal inhibitory concentration (IC50) of 0.98 μM against the endogenous oxysterol agonist 7α,25-dihydroxycholesterol (7α,25-OHC) . In the same DiscoverX cell-based assay panel, this compound was directly compared with known synthetic EBI2 antagonists NIBR51 and NIBR189, as well as the native agonist 7α,25-OHC (EC50 = 0.002 μM in calcium release assay) . Unlike the synthetic antagonists, lauroyl tryptamine is a naturally occurring, microbiome-derived molecule detectable in human faecal samples, providing a physiologically relevant tool compound for studying gut-immune axis signalling . Furthermore, the structurally related N-oleoyl tryptamine (C18:1) does not share this EBI2 antagonism profile, instead activating the pregnane X receptor (PXR) .
| Evidence Dimension | EBI2/GPR183 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.98 μM (lauroyl tryptamine, calcium release-based inhibitory activity vs. 7α,25-OHC at EC80 = 3.7 nM) |
| Comparator Or Baseline | 7α,25-OHC (endogenous agonist): EC50 = 0.002 μM (calcium release stimulatory); NIBR51 and NIBR189: known synthetic EBI2 antagonists (quantitative IC50 values reported in Extended Data Fig. 7h of source); N-oleoyl tryptamine: no EBI2 antagonism detected; activates PXR instead |
| Quantified Difference | Lauroyl tryptamine antagonises EBI2 with sub-micromolar potency (0.98 μM), whereas its C18:1 unsaturated analog N-oleoyl tryptamine shows no detectable EBI2 antagonism, demonstrating chain-length and saturation-dependent target selectivity. |
| Conditions | DiscoverX cell-based GPCR screening assay; calcium release-based inhibitory activity measured in the presence of native agonist 7α,25-OHC at 3.7 nM (EC80); points measured in triplicate quadruplicates; radioligand binding assay for Extended Data Fig. 7e. |
Why This Matters
For researchers investigating EBI2/GPR183-dependent immune cell migration or inflammatory bowel disease mechanisms, only the C12-saturated N-acyl tryptamine (lauroyl tryptamine) provides confirmed sub-micromolar EBI2 antagonism with endogenous provenance; shorter-chain (C6 caproyl) or unsaturated (C18:1 oleoyl) analogs lack this activity, making chain-length specification critical for procurement.
- [1] Chang FY, Siuti P, Laurent S, Williams T, Glassey E, Sailer AW, Gordon DB, Hemmerle H, Voigt CA. Gut-inhabiting Clostridia build human GPCR ligands by conjugating neurotransmitters with diet- and human-derived fatty acids. Nat Microbiol. 2021;6(6):792-805. doi:10.1038/s41564-021-00887-y. View Source
- [2] Chang FY et al. Extended Data Fig. 7: Activity of FAAs. Nat Microbiol. 2021;6(6):792-805. Dose-response curves for lauroyl tryptamine, tryptamine, lauric acid, NIBR51, and NIBR189 on EBI2, GPR132, and P2RY4. View Source
- [3] Villano R, Di Marzo V, et al. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Front Chem. 2024;12:1436008. doi:10.3389/fchem.2024.1436008. View Source
